3-Fluoropropanoyl chloride
Overview
Description
3-Fluoropropanoyl chloride is a chemical compound with the CAS Number: 503-62-8. It has a molecular weight of 110.52 . The IUPAC name for this compound is 3-fluoropropanoyl chloride .
Synthesis Analysis
The interaction between triethyl phosphite and 3-fluoropropanoyl chloride at room temperature results in diethyl (E)-1-(3-fluoropropanoyloxy)-3-fluoroprop-1-enylphosphonate and diethyl 1-(diethoxyphosphoryl)-3-fluoropropyl phosphate, which result from concurrent 1:2 and 2:1 reactions, respectively .Molecular Structure Analysis
The InChI code for 3-Fluoropropanoyl chloride is 1S/C3H4ClFO/c4-3(6)1-2-5/h1-2H2 . This code provides a specific string of characters that describes the molecular structure of the compound.Chemical Reactions Analysis
The major products of the interaction between triethyl phosphite and 3-fluoropropanoyl chloride at room temperature are diethyl (E)-1-(3-fluoropropanoyloxy)-3-fluoroprop-1-enylphosphonate and diethyl 1-(diethoxyphosphoryl)-3-fluoropropyl phosphate .Physical And Chemical Properties Analysis
3-Fluoropropanoyl chloride is a compound with a molecular weight of 110.52 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
1. Insecticidal Activity
3-Fluoropropanoyl chloride is used in the synthesis of certain fluorinated organophosphorus compounds. These compounds, such as diethyl (E)-1-(3-fluoropropanoyloxy)-3-fluoroprop-1-enylphosphonate, have shown significant insecticidal activity against insects like Musca domestica L. and Phaedon cochledriae Fab. This suggests potential applications in pest control and agricultural protection (Wu & Hudson, 2010).
2. Optical Applications in Fluoro-Chloride Glasses
Research has been conducted on fluoro-chloride glasses, where modifications by Cl- ions, including those from 3-fluoropropanoyl chloride, have been shown to influence optical properties significantly. This is particularly relevant for mid-infrared optical applications, such as in laser materials, due to the enhanced fluorescence intensity and prolonged lifetime of certain ions in these glasses (Qi et al., 2018).
3. Radiolabelling in Medical Imaging
3-Fluoropropanoyl chloride serves as a prosthetic agent in the radiolabelling of amines. This is significant in the field of medical imaging, particularly for positron emission tomography (PET). The compound's utility in creating 18F-labelled sulfonamides demonstrates its potential in developing new diagnostic agents (Löser et al., 2013).
4. Nanocomposite and Polymer Research
The inclusion of fluorine-containing compounds like 3-fluoropropanoyl chloride in polymers has been explored. For instance, the synthesis of novel polyurethanes using fluoro chain extenders shows changes in thermal, physical, and water vapor permeation properties, indicating applications in materials science and engineering (Su et al., 2018).
5. Synthesis of Organic Compounds
3-Fluoropropanoyl chloride is used in the synthesis of various organic compounds, such as 3-fluoro pyrazolo[1,5-a]pyrimidine analogues, showing its versatility and potential in organic chemistry and pharmaceutical research (Abed et al., 2013).
properties
IUPAC Name |
3-fluoropropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClFO/c4-3(6)1-2-5/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTJPZITKZLMID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20707988 | |
Record name | 3-Fluoropropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20707988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropropanoyl chloride | |
CAS RN |
503-62-8 | |
Record name | 3-Fluoropropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoropropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20707988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoropropanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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